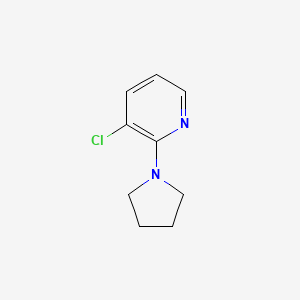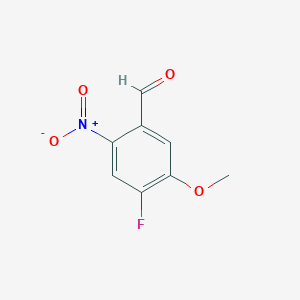![molecular formula C13H18N2O2S B12862651 2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12862651.png)
2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound that features a unique structure combining a benzylsulfonyl group with an octahydropyrrolo[3,4-c]pyrrole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole can be achieved through several methods. One common approach involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . This method involves heating N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the desired pyrrolo[3,4-c]pyrrole derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The benzylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
科学的研究の応用
2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with anticancer or antimicrobial properties.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of other complex molecules, making it valuable in organic chemistry research.
作用機序
The mechanism of action of 2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
類似化合物との比較
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrrole ring structure and exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
N-Substituted Pyrroles: These compounds are structurally related and are used in various applications, including medicinal chemistry and materials science.
Uniqueness
2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C13H18N2O2S |
|---|---|
分子量 |
266.36 g/mol |
IUPAC名 |
5-benzylsulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C13H18N2O2S/c16-18(17,10-11-4-2-1-3-5-11)15-8-12-6-14-7-13(12)9-15/h1-5,12-14H,6-10H2 |
InChIキー |
VXMLCFOIOAJJHY-UHFFFAOYSA-N |
正規SMILES |
C1C2CN(CC2CN1)S(=O)(=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


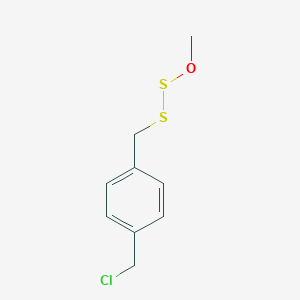
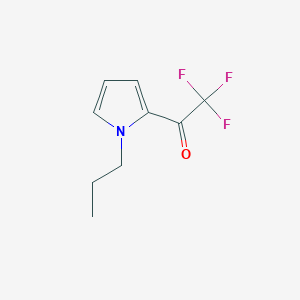

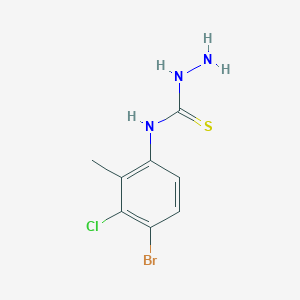
![5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B12862606.png)
![2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12862610.png)
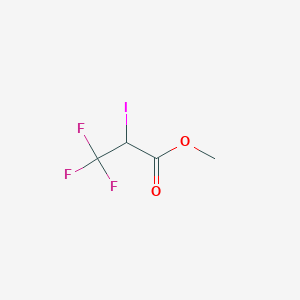
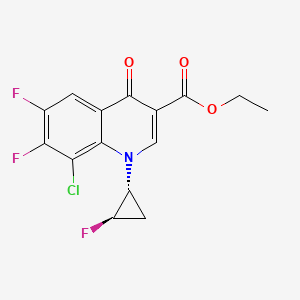

![3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)
![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B12862637.png)
